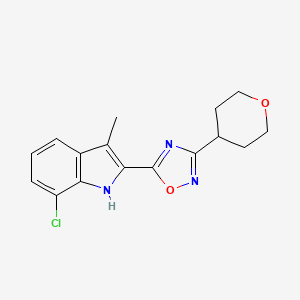![molecular formula C17H20N6O2 B7357172 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7357172.png)
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antifungal activity against certain fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one in lab experiments is its potential use as a molecular probe for imaging of the dopamine transporter in the brain. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
For research on 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one include further investigation of its mechanism of action, potential use as a therapeutic agent for cancer and inflammation, and development of improved synthesis methods. It may also be studied for its potential use as a molecular probe for imaging of other targets in the body.
Synthesemethoden
The synthesis of 2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one has been achieved using different methods. One of the methods involves the reaction of 2-(4-chloroquinazolin-3-ylamino)-N-(morpholin-4-yl)acetamide with sodium azide and triphenylphosphine in DMF to form the desired compound. Another method involves the reaction of 2-(4-chloroquinazolin-3-ylamino)-N-(morpholin-4-yl)acetamide with sodium azide and copper(I) iodide in DMF to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fungal activities. It has also been studied for its potential use as a molecular probe for imaging of the dopamine transporter in the brain.
Eigenschaften
IUPAC Name |
2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12(16-20-15-5-3-2-4-14(15)17(24)21-16)22-6-7-25-13(8-22)9-23-11-18-10-19-23/h2-5,10-13H,6-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCUSQHUJKHHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-4-[2-[(E)-2-thiophen-2-ylethenyl]azepane-1-carbonyl]-1H-pyrimidin-6-one](/img/structure/B7357090.png)
![1-Methyl-4-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7357091.png)
![3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357111.png)
![3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357114.png)
![3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357117.png)
![2-methyl-5-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-ylmethyl)-4H-1,2,4-triazol-3-one](/img/structure/B7357122.png)
![3-[2-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357124.png)
![6-(1-Cyclohexylpyrazole-3-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357125.png)
![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)
![3-[4-(7-methyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7357137.png)
![2-amino-4-[1-(4-propan-2-ylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7357153.png)


![N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide](/img/structure/B7357167.png)